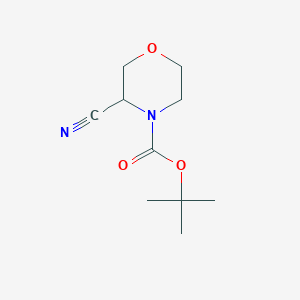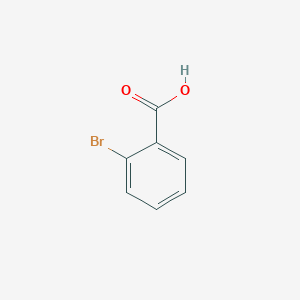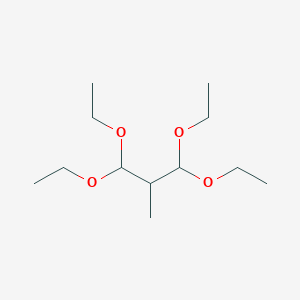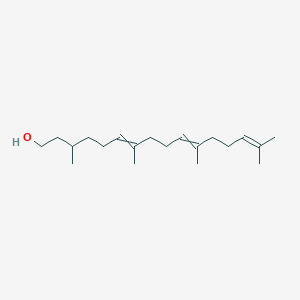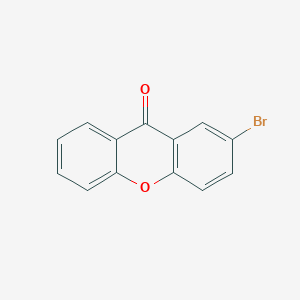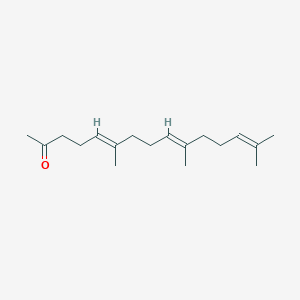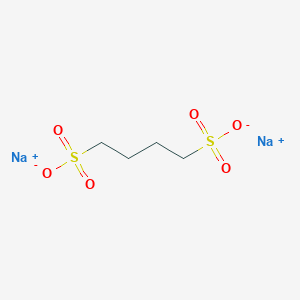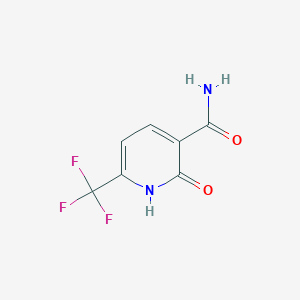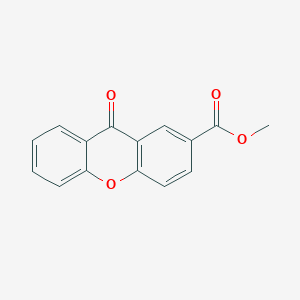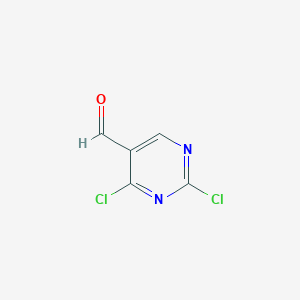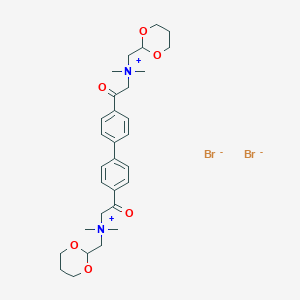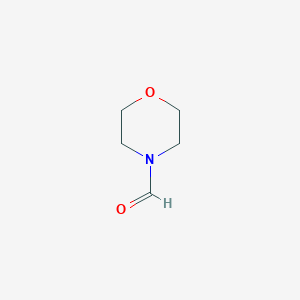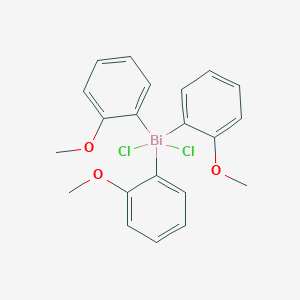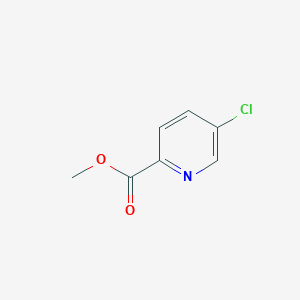
Methyl 5-chloropyridine-2-carboxylate
概要
説明
Synthesis Analysis
The synthesis of methyl 5-chloropyridine-2-carboxylate and related compounds involves several innovative approaches. For example, a study detailed the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, employing a FeCl2/Et3N binary catalytic system. This method highlights the versatility of pyridine derivatives in synthesizing complex structures (Galenko et al., 2015). Another study focused on the synthesis and biological evaluation of derivatives of 2-pyridinecarboxylic acid, illustrating a range of synthetic approaches to access variously substituted pyridine derivatives with potential biological activity (Finch et al., 1978).
Molecular Structure Analysis
The molecular structure of methyl 5-chloropyridine-2-carboxylate is characterized by the presence of a chloro substituent on the pyridine ring, which significantly influences its electronic and steric properties. The chloro group's electronegativity affects the electron density across the pyridine ring, impacting its reactivity towards nucleophilic and electrophilic substitutions. Studies involving X-ray diffraction, NMR, and IR spectroscopy provide insights into the compound's structural characteristics, aiding in the synthesis of novel derivatives with specified chemical properties.
Chemical Reactions and Properties
Methyl 5-chloropyridine-2-carboxylate undergoes various chemical reactions, leveraging its functional groups for further derivatization. Its reactivity has been exploited in the synthesis of complex organic molecules, including those with anticancer activity. For instance, novel complexes based on pyridine derivatives have been synthesized, displaying significant in vitro cytotoxicities against a variety of cell lines (Qiao et al., 2021). These studies underscore the compound's utility in medicinal chemistry and material science.
科学的研究の応用
Organic Synthesis : A study by Galenko et al. (2015) described a one-pot synthesis method utilizing methyl 5-chloropyridine-2-carboxylate for creating methyl 4-aminopyrrole-2-carboxylates. This method enables the introduction of substituents at the pyrrole nitrogen, which is significant for the synthesis of various organic compounds (Galenko et al., 2015).
Pharmaceutical Applications : Pan Qing-cai (2011) synthesized N-alkyl-4-chloro-2-pyridine carboxamides from methyl 5-chloropyridine-2-carboxylate and various amines. These compounds have potential pharmaceutical applications due to their chemical structure and properties (Pan Qing-cai, 2011).
Chemical Reactions and Pathways : Sugiyama et al. (1981) explored the photo-methylation and -methoxylation reactions of methyl 2-pyridinecarboxylate in methanol, revealing insights into the methylation and methoxylation pathways and their dependence on various acids (Sugiyama et al., 1981).
Antibacterial Activity : A study on 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives, which can be synthesized from methyl 5-chloropyridine-2-carboxylate, showed moderate to good antibacterial activity, suggesting their potential in antibacterial treatment (Babu et al., 2016).
Antioxidant and Metal Chelating Activities : Novel dihydropyridine analogs derived from methyl 5-chloropyridine-2-carboxylate exhibited potent antioxidant and metal chelating activities. These properties are crucial in treating diseases associated with metal-induced oxidative stress (Sudhana & Jangampalli Adi, 2019).
Safety And Hazards
“Methyl 5-chloropyridine-2-carboxylate” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
While the future directions of “Methyl 5-chloropyridine-2-carboxylate” are not explicitly mentioned in the search results, it’s worth noting that pyrimidine-containing compounds are being studied for their potential medicinal applications . This suggests that “Methyl 5-chloropyridine-2-carboxylate” could also be a subject of future research in medicinal chemistry.
特性
IUPAC Name |
methyl 5-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFFLLBWCXVJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461547 | |
| Record name | Methyl 5-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloropyridine-2-carboxylate | |
CAS RN |
132308-19-1 | |
| Record name | Methyl 5-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


